molecular formula C15H19Br2NO3 B578143 Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide CAS No. 1303972-94-2

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide

Cat. No.: B578143
CAS No.: 1303972-94-2
M. Wt: 421.129
InChI Key: BZXCZRYCYWUDAB-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide is a chemical compound with the molecular formula C15H18BrNO3BrH It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a bromine atom, a benzyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide typically involves multiple steps. One common method starts with the bromination of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce an alcohol derivative .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Lacks the bromine atom but shares the core piperidine structure.

    Ethyl 1-benzyl-4-chloro-3-oxopiperidine-4-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 1-benzyl-4-fluoro-3-oxopiperidine-4-carboxylate: Contains a fluorine atom in place of bromine.

Uniqueness

Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain research applications .

Properties

IUPAC Name

ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3.BrH/c1-2-20-14(19)15(16)8-9-17(11-13(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXCZRYCYWUDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735052
Record name Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303972-94-2
Record name Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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